p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile
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Overview
Description
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:
Oxidation: of epiandrosterone to form the corresponding ketone.
Amination: to introduce the amino group.
Condensation: with benzonitrile to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: using specific oxidizing agents.
Controlled amination: under specific temperature and pressure conditions.
Purification: through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products:
Oxidized derivatives: with different functional groups.
Reduced products: with altered hydrogenation states.
Substituted compounds: with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating androgenic activity.
- Used in studies related to hormone metabolism and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on muscle growth and fat metabolism.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used in the development of performance-enhancing supplements.
Mechanism of Action
The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:
Androgen receptors: in muscle and fat tissues.
Enzymes: involved in steroid metabolism, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.
Comparison with Similar Compounds
Epiandrosterone: A precursor and metabolite with weak androgenic activity.
Androsterone: Another metabolite of testosterone with similar properties.
3β-Hydroxy-5α-androstan-17-one: Known for its role in muscle growth and fat metabolism.
Uniqueness:
- p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.
Properties
CAS No. |
64584-57-2 |
---|---|
Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile |
InChI |
InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1 |
InChI Key |
VCOVXRSXBZKBGF-ZSJNWVFTSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C |
Canonical SMILES |
CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C |
Origin of Product |
United States |
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